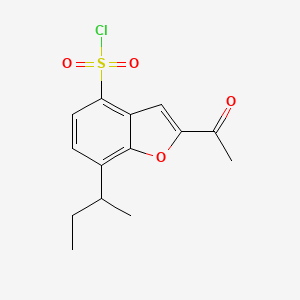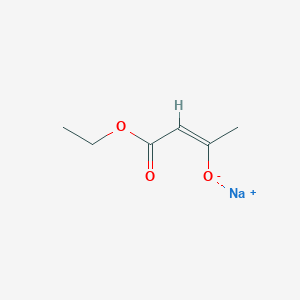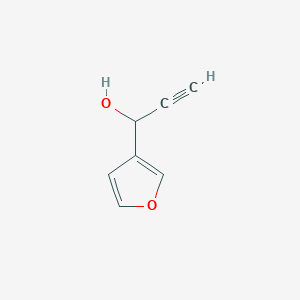
1-(3-Furyl)-2-propyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(3-Furyl)-2-propyn-1-ol is an organic compound characterized by the presence of a furan ring attached to a hydroxy-propyne group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Furyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of furan-3-carboxylic acid with propargyl alcohol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid to facilitate the esterification process, followed by hydrolysis to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation or recrystallization to ensure the compound’s purity.
化学反応の分析
Types of Reactions: 1-(3-Furyl)-2-propyn-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions with halogens or other electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated furans.
科学的研究の応用
1-(3-Furyl)-2-propyn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Furyl)-2-propyn-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its furan ring can participate in π-π interactions with aromatic systems, influencing its reactivity and binding properties.
類似化合物との比較
1-(3-Furyl)ethylamine: A compound with a similar furan ring structure but different functional groups.
1-(3-Furyl)-1H-indole-2,3-dione: Another furan-containing compound with distinct chemical properties.
特性
分子式 |
C7H6O2 |
|---|---|
分子量 |
122.12 g/mol |
IUPAC名 |
1-(furan-3-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H6O2/c1-2-7(8)6-3-4-9-5-6/h1,3-5,7-8H |
InChIキー |
JUZRSGNQWHAECM-UHFFFAOYSA-N |
正規SMILES |
C#CC(C1=COC=C1)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
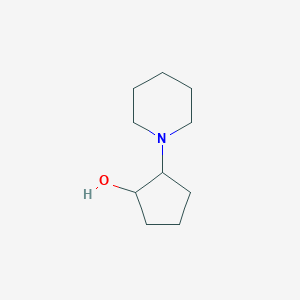

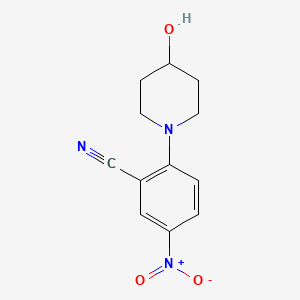
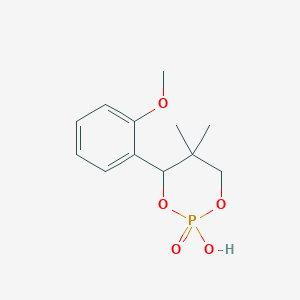
![4,6-Bis[3-(trifluoromethyl)phenoxy]pyrimidin-2-ol](/img/structure/B8717586.png)
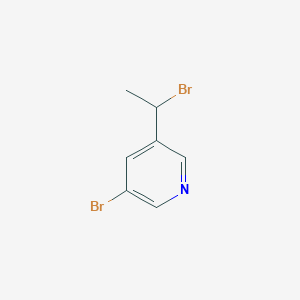
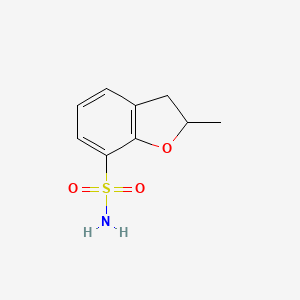
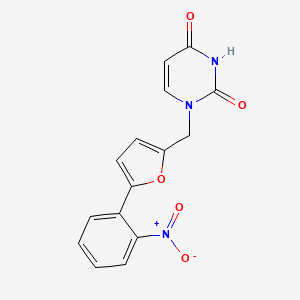
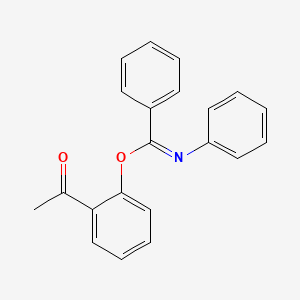
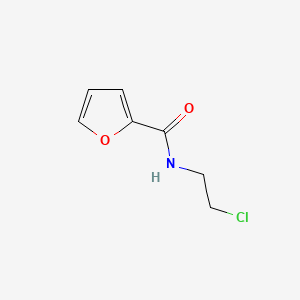
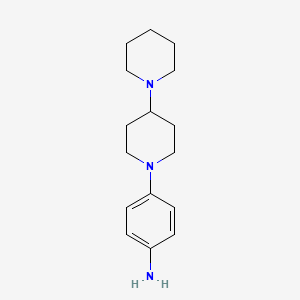
![Cyclohexanone, 2-[(2-oxocyclopentyl)methyl]-](/img/structure/B8717629.png)
